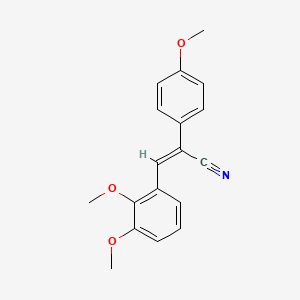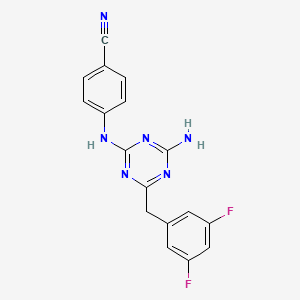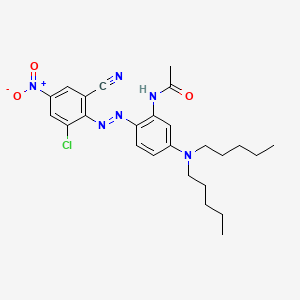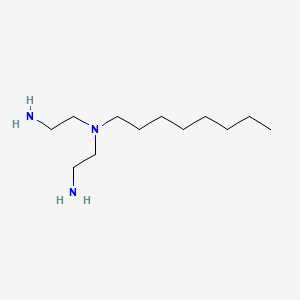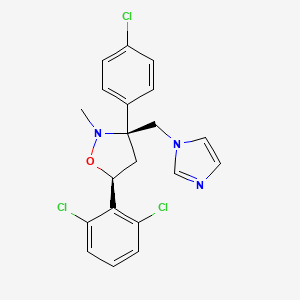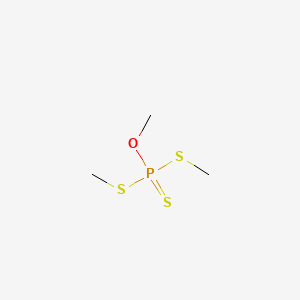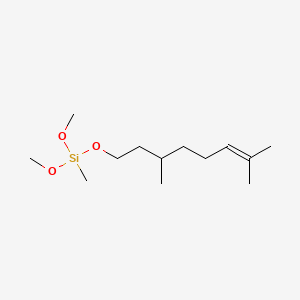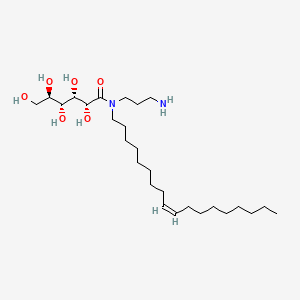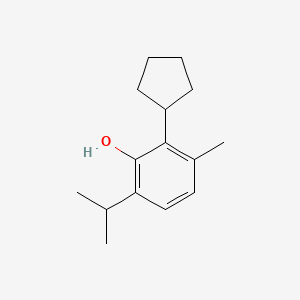
2-Cyclopentyl-6-isopropyl-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-6-isopropyl-m-cresol is an organic compound with the molecular formula C15H22O It is a derivative of m-cresol, featuring cyclopentyl and isopropyl substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where m-cresol reacts with cyclopentyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-Cyclopentyl-6-isopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated cresol derivatives.
科学的研究の応用
2-Cyclopentyl-6-isopropyl-m-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopentyl-6-isopropyl-m-cresol involves its interaction with biological targets such as enzymes and cell membranes. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its hydrophobic cyclopentyl and isopropyl groups can interact with lipid bilayers, altering membrane properties.
類似化合物との比較
Similar Compounds
- 2,4-Dicyclopentyl-6-isopropyl-m-cresol
- 2-Cyclopentyl-3-methyl-6-isopropylphenol
Uniqueness
2-Cyclopentyl-6-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
94022-21-6 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
2-cyclopentyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O/c1-10(2)13-9-8-11(3)14(15(13)16)12-6-4-5-7-12/h8-10,12,16H,4-7H2,1-3H3 |
InChIキー |
YWRSZHDUSLTMCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




